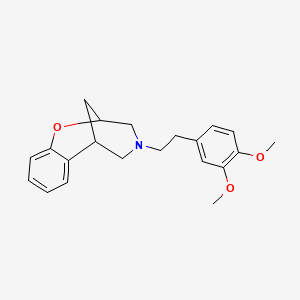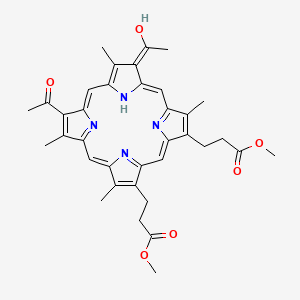![molecular formula C29H46O4 B13804993 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane is a complex organic compound with the molecular formula C29H46O4 and a molar mass of 458.67 g/mol . This compound is characterized by its unique dioxolane ring structure, which is substituted with a phenylmethoxy and hexadecynyl group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane involves multiple steps, typically starting with the preparation of the dioxolane ring. The synthetic route often includes the following steps:
Análisis De Reacciones Químicas
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenylmethoxy and hexadecynyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylmethoxy and hexadecynyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane stands out due to its unique combination of substituents and dioxolane ring structure. Similar compounds include:
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecenyl)oxy]methyl]-1,3-dioxolane: Differing by the presence of a hexadecenyl group instead of a hexadecynyl group.
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecyl)oxy]methyl]-1,3-dioxolane: Differing by the presence of a hexadecyl group instead of a hexadecynyl group.
These structural differences can significantly impact the chemical properties and reactivity of the compounds, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C29H46O4 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(2-phenylmethoxyhexadec-4-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C29H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-27(31-22-26-19-16-15-17-20-26)23-30-24-28-25-32-29(2,3)33-28/h15-17,19-20,27-28H,4-13,21-25H2,1-3H3 |
Clave InChI |
IOJNNJRMUFUIOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC#CCC(COCC1COC(O1)(C)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
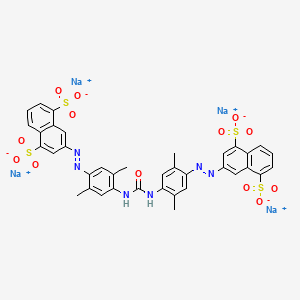
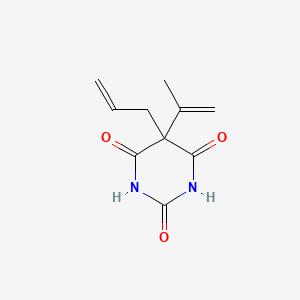

![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
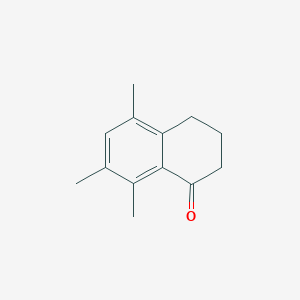

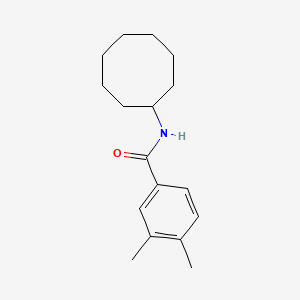
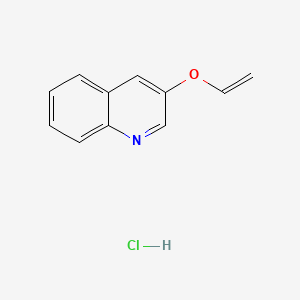
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
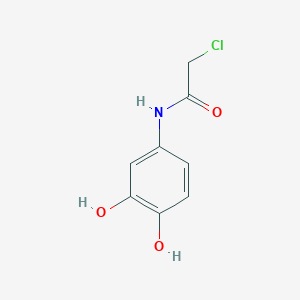
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
